C6 Ceramide vs. C2 Ceramide: Differential Apoptosis Induction via Long-Chain Ceramide Accumulation in Keratinocytes
In human HaCaT keratinocytes, N-hexanoyl sphingosine (C6-ceramide) induces apoptosis efficiently through the accumulation of long-chain ceramides via the ceramide recycling pathway. In contrast, N-acetyl sphingosine (C2-ceramide) fails to induce apoptosis and does not accumulate long-chain ceramides [1]. This is because C6-ceramide is hydrolyzed to sphingosine and reacylated, while C2-ceramide is not hydrolyzed [1].
| Evidence Dimension | Apoptosis induction and metabolic fate |
|---|---|
| Target Compound Data | Efficient apoptosis induction; undergoes hydrolysis and reacylation to long-chain ceramides |
| Comparator Or Baseline | C2-ceramide (N-acetylsphingosine): No apoptosis induction; not hydrolyzed or recycled to long-chain ceramides |
| Quantified Difference | Qualitative difference in pathway activation; C6-ceramide activates recycling pathway, C2-ceramide does not. |
| Conditions | Human HaCaT keratinocytes in vitro |
Why This Matters
This demonstrates that C6-ceramide uniquely activates a metabolic recycling pathway critical for apoptosis in keratinocytes, a key consideration for studies in dermatology and skin biology where C2-ceramide would be ineffective.
- [1] Takeda S, et al. (2006). Apoptosis occurs via the ceramide recycling pathway in human HaCaT keratinocytes. Journal of Biochemistry, 139(2), 255-262. View Source
